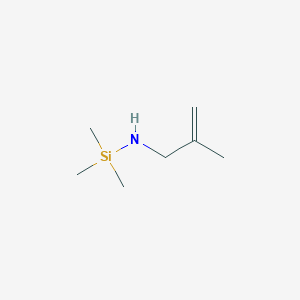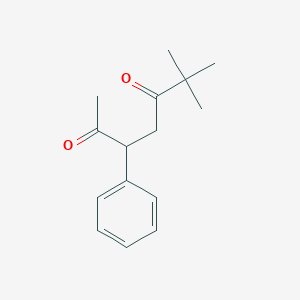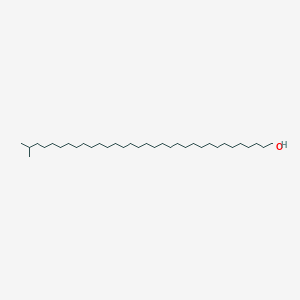
32-Methyltritriacontan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
32-Methyltritriacontan-1-OL is an ultra-long-chain primary fatty alcohol. It is a derivative of tetratriacontan-1-ol, with a methyl group substitution at the 32nd position. This compound has the molecular formula C₃₅H₇₂O and a molecular weight of 508.94560 g/mol . It is known for its significant role in various biological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 32-Methyltritriacontan-1-OL typically involves the reduction of the corresponding fatty acid or ester. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of the corresponding fatty acid methyl ester. This process is catalyzed by metals such as palladium or nickel under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding aldehyde and further to the carboxylic acid.
Reduction: It can be reduced to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 32-Methyltritriacontanal and 32-Methyltritriacontanoic acid.
Reduction: 32-Methyltritriacontane.
Substitution: 32-Methyltritriacontyl chloride.
Aplicaciones Científicas De Investigación
32-Methyltritriacontan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain alcohols.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of 32-Methyltritriacontan-1-OL involves its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparación Con Compuestos Similares
Tetratriacontan-1-ol: The parent compound without the methyl substitution.
Triacontanol: A shorter chain primary fatty alcohol with similar properties.
Comparison: 32-Methyltritriacontan-1-OL is unique due to its methyl substitution, which can influence its physical properties and biological activity. Compared to tetratriacontan-1-ol, it may have different melting points and solubility characteristics. Triacontanol, being shorter, has different applications and biological effects .
Propiedades
Número CAS |
116271-39-7 |
|---|---|
Fórmula molecular |
C34H70O |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
32-methyltritriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-34(2)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35/h34-35H,3-33H2,1-2H3 |
Clave InChI |
BPCHXYGABPPTGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


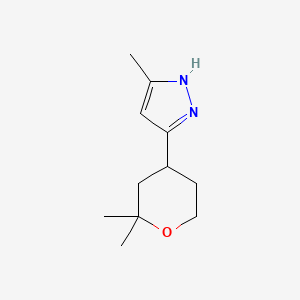
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
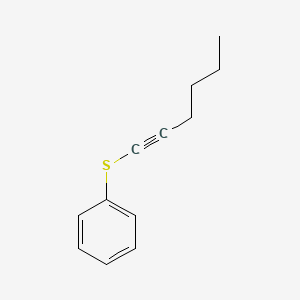
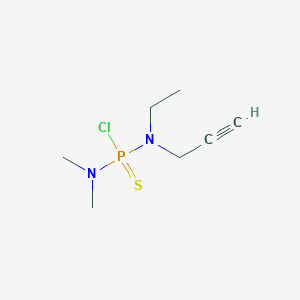
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
